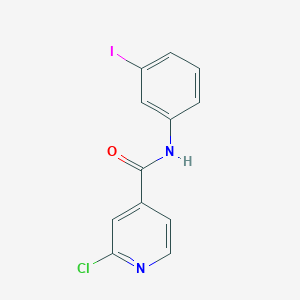
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C₁₂H₈ClIN₂O and a molecular weight of 358.562 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and an iodophenyl group at the 3-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 3-iodoaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K₃PO₄).
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Reduced amine derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular functions and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-bromophenyl)pyridine-4-carboxamide
- 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
- 2-Chloro-N-(3-methylphenyl)pyridine-4-carboxamide
Uniqueness
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is unique due to the presence of both chloro and iodo substituents, which confer distinct chemical reactivity and biological activity. The iodo group, in particular, enhances the compound’s ability to participate in coupling reactions and increases its binding affinity to biological targets .
Properties
CAS No. |
914397-34-5 |
|---|---|
Molecular Formula |
C12H8ClIN2O |
Molecular Weight |
358.56 g/mol |
IUPAC Name |
2-chloro-N-(3-iodophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H8ClIN2O/c13-11-6-8(4-5-15-11)12(17)16-10-3-1-2-9(14)7-10/h1-7H,(H,16,17) |
InChI Key |
MGVDCIZKQKXNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


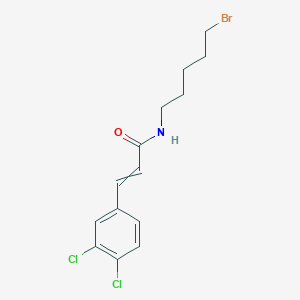
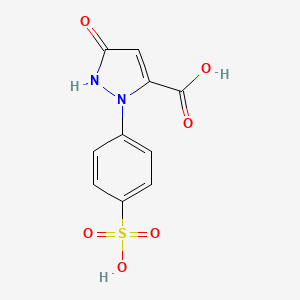

![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
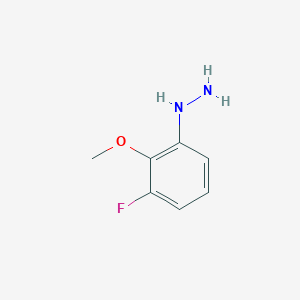
![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)

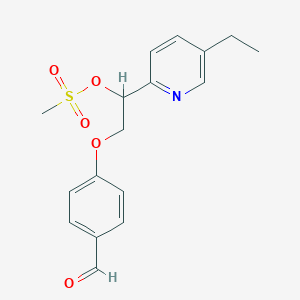
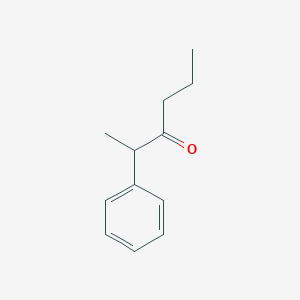
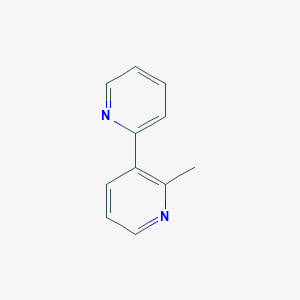
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
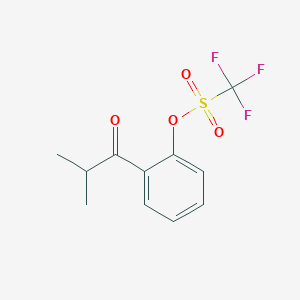
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)

